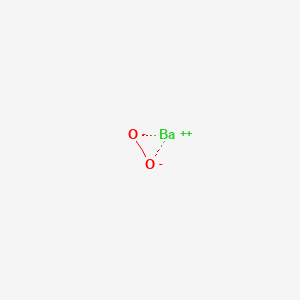
Iridium oxide (Ir2O3)
Vue d'ensemble
Description
Iridium oxide (Ir2O3) is a compound composed of iridium and oxygen It is a blue-black powder that is known for its high chemical stability and unique electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iridium oxide can be synthesized through several methods, including:
Thermal Decomposition: Heating iridium compounds such as iridium chloride (IrCl3) in the presence of oxygen at high temperatures.
Oxidation of Iridium Metal: Direct oxidation of iridium metal in an oxygen-rich environment at elevated temperatures.
Industrial Production Methods: Industrial production of iridium oxide typically involves the thermal decomposition method due to its efficiency and scalability. The process involves heating iridium chloride in a controlled atmosphere to produce iridium oxide.
Types of Reactions:
Oxidation: Iridium oxide can undergo further oxidation to form higher oxides such as iridium dioxide (IrO2).
Reduction: It can be reduced to iridium metal or lower oxides under specific conditions.
Hydrolysis: Reacts with water to form iridium hydroxide (Ir(OH)3).
Common Reagents and Conditions:
Oxidation: Requires an oxygen-rich environment and high temperatures.
Reduction: Typically involves hydrogen gas or other reducing agents at elevated temperatures.
Hydrolysis: Involves reaction with water at room temperature.
Major Products:
Oxidation: Iridium dioxide (IrO2).
Reduction: Iridium metal or lower oxides.
Hydrolysis: Iridium hydroxide (Ir(OH)3).
Applications De Recherche Scientifique
Iridium oxide has a wide range of applications in scientific research, including:
Electrocatalysis: Used as a catalyst in oxygen evolution reactions (OER) and hydrogen evolution reactions (HER) in water splitting and fuel cells.
Electrochromic Devices: Utilized in devices that change color in response to an electric current.
Sensors: Employed in the development of sensors for detecting various chemical species.
Supercapacitors: Used in the fabrication of supercapacitors due to its high electrical conductivity and stability.
Mécanisme D'action
The mechanism of action of iridium oxide in electrocatalysis involves the adsorption and activation of water molecules on its surface. The iridium centers facilitate the oxidation of water to produce oxygen gas, while the oxygen vacancies and surface states play a crucial role in the overall catalytic process. The high stability of iridium oxide under oxidative conditions makes it an excellent catalyst for these reactions.
Comparaison Avec Des Composés Similaires
Iridium Dioxide (IrO2): A more common oxide of iridium with similar catalytic properties but different structural and electronic characteristics.
Ruthenium Oxide (RuO2): Another transition metal oxide with high catalytic activity in similar applications.
Platinum Oxide (PtO2): Known for its catalytic properties but less stable under certain conditions compared to iridium oxide.
Uniqueness: Iridium oxide (Ir2O3) is unique due to its high chemical stability and ability to maintain its structure under extreme conditions. This makes it particularly valuable in applications requiring long-term stability and durability, such as in electrocatalysis and sensor technologies.
Propriétés
IUPAC Name |
iridium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ir.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXYLEKXHLMESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ir+3].[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12030-49-8 (Parent) | |
| Record name | Iridium sesquioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00927122 | |
| Record name | Iridium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312-46-5 | |
| Record name | Iridium sesquioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium oxide (Ir2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium tetrahydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRIDIUM SESQUIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K026430BY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















